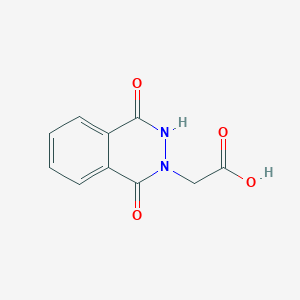

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid

Beschreibung

Historical Context of Phthalazine Derivatives

The development of phthalazine chemistry traces back to fundamental discoveries in heterocyclic organic chemistry, where phthalazine, also called benzo-orthodiazine or benzopyridazine, was first characterized as a heterocyclic organic compound with the molecular formula C8H6N2. The parent phthalazine structure is isomeric with other naphthyridines including quinoxaline, cinnoline and quinazoline, establishing its position within the broader family of diazanaphthalene compounds. Phthalazine can be described as an azaarene that is the 2,3-diaza analogue of naphthalene, serving as the parent compound of the class of phthalazines.

Historically, the synthesis of phthalazine derivatives has been achieved through various methodological approaches. The parent compound can be obtained by the condensation of omega-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid. These early synthetic methods established the foundation for developing more complex phthalazine derivatives, including those containing additional functional groups such as carboxylic acid moieties.

The recognition of phthalazine derivatives as important heterocyclic compounds stems from their unique structural characteristics. Among a large variety of nitrogen-containing heterocyclic compounds, heterocyclic compounds containing hydrazine have received considerable attention because of their pharmacological properties and clinical applications. However, the presence of two adjacent nitrogen atoms in the phthalazine ring makes it relatively rare in nature, as it requires hydrazine as an uncommon amine source in natural biological systems.

The historical development of phthalazine chemistry has been marked by significant advances in understanding the reactivity patterns of these compounds. Upon oxidation with alkaline potassium permanganate, phthalazine yields pyridazine dicarboxylic acid, while zinc and hydrochloric acid decompose it with formation of orthoxylylene diamine. These fundamental reactions provided early insights into the chemical behavior of the phthalazine nucleus and established precedents for subsequent derivatization strategies.

Significance of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid in Chemical Research

The compound this compound, identified by the Chemical Abstracts Service number 2257-64-9, represents a specialized derivative within the phthalazine family that has attracted significant research interest. This compound is characterized by its molecular formula C10H8N2O4 and molecular weight of 220.18 grams per mole, distinguishing it from the parent phthalazine structure through the incorporation of both dioxo functionalities and an acetic acid substituent.

The structural significance of this compound lies in its unique combination of functional groups that provide multiple sites for chemical reactivity and interaction. The presence of the 1,4-dioxo functionality creates a phthalazinone core structure, while the acetic acid group at the 2-position introduces carboxylic acid functionality that can participate in various chemical transformations. This dual functionality makes the compound particularly valuable as a building block for more complex heterocyclic systems.

Research applications of this compound have been documented in proteomics research, which involves the study of proteins and their interactions within cells. This field is crucial for understanding biological processes and developing new therapeutic strategies, indicating the compound's potential significance in biochemical research applications. The compound's ability to serve as a chemical probe or building block in proteomics studies highlights its importance beyond purely synthetic chemistry applications.

The International Union of Pure and Applied Chemistry name for this compound is 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid, reflecting the systematic nomenclature conventions for heterocyclic compounds. The compound's structural features can be represented by the Simplified Molecular Input Line Entry System notation C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O, which provides a standardized method for representing its molecular structure in chemical databases and computational systems.

Taxonomic Classification within Heterocyclic Chemistry

Within the broader taxonomy of heterocyclic chemistry, this compound occupies a specific position as a member of the phthalazine derivative family. Phthalazines are classified as bicyclic heterocyclic compounds containing a benzene ring fused to pyridazine. This structural arrangement places phthalazines within the larger category of benzodiazines, which are characterized by the presence of two nitrogen atoms within a fused ring system.

The specific compound under investigation belongs to the subclass of phthalazinones, which are characterized by the presence of carbonyl functionalities within the phthalazine ring system. The 1,4-dioxo designation indicates that carbonyl groups are present at the 1 and 4 positions of the phthalazine ring, creating a cyclic imide-like structure. This structural feature is significant because it affects the electronic distribution within the molecule and influences its chemical reactivity patterns.

The taxonomic relationship between this compound and related compounds has been the subject of detailed structural studies. Research has demonstrated that compounds containing the phthalazine 1,4-dione moiety can exist in tautomeric equilibrium with related structures, such as N-aminophthalimides. This tautomeric relationship represents an important aspect of the compound's chemical behavior and has implications for its reactivity and stability under different conditions.

| Taxonomic Level | Classification | Key Characteristics |

|---|---|---|

| Compound Class | Heterocyclic Compounds | Contains nitrogen atoms in ring structure |

| Subclass | Phthalazine Derivatives | Benzene ring fused to pyridazine |

| Specific Type | Phthalazinones | Contains carbonyl functionalities |

| Functional Group | 1,4-Dioxo derivatives | Carbonyl groups at positions 1 and 4 |

| Substituent Pattern | Acetic acid derivative | Carboxylic acid group at position 2 |

The compound's position within heterocyclic chemistry is further defined by its relationship to other nitrogen-containing heterocycles. As a diazine derivative, it shares structural similarities with other six-membered rings containing two nitrogen atoms, but the fusion with a benzene ring and the specific substitution pattern create unique properties that distinguish it from simpler diazine compounds.

Research Significance and Current Knowledge Gaps

The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's potential utility in various applications. Current research has identified several areas where this compound and related phthalazine derivatives demonstrate significant promise, while simultaneously revealing important knowledge gaps that require further investigation.

One major area of research significance involves the structural identification and characterization challenges associated with phthalazine derivatives. Studies have revealed that structural identification between phthalazine-1,4-diones and related compounds such as N-aminophthalimides can be particularly challenging due to their tautomeric relationships. Research utilizing Vilsmeier reaction methodology has been developed to probe the structural divergence between these compounds, providing important analytical tools for accurate characterization.

The tautomerization behavior of phthalazine derivatives represents a significant research focus with implications for understanding the compound's stability and reactivity. Research has demonstrated that the best tautomerization of N-aminophthalimide to diazinone can be determined under acetic acid mediated solution conditions. This finding has important implications for understanding the solution-phase behavior of this compound and related compounds.

Current knowledge gaps in the field include limited understanding of the detailed synthetic pathways for constructing complex phthalazine derivatives with specific substitution patterns. While general methods for phthalazine synthesis are well-established, the development of efficient and selective methods for introducing the specific 1,4-dioxo functionality combined with acetic acid substitution remains an active area of research. The development of new efficient methods to synthesize N-heterocycles with structural diversity continues to be one major interest of modern synthetic organic chemists.

Another significant knowledge gap concerns the detailed mechanism by which this compound functions in proteomics applications. While its utility in this field has been documented, the specific molecular interactions and binding mechanisms that enable its effectiveness as a research tool require further investigation. Understanding these mechanistic details could lead to the development of improved derivatives with enhanced properties for specific applications.

The field would also benefit from comprehensive studies examining the relationship between structural modifications and functional properties in phthalazine derivatives. While numerous derivatives have been synthesized and evaluated, systematic structure-activity relationship studies specifically focused on the 1,4-dioxo-acetic acid derivatives are limited. Such studies could provide valuable insights for the rational design of new compounds with targeted properties.

Eigenschaften

IUPAC Name |

2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVPRFSMRMXXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368320 | |

| Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-64-9 | |

| Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Ethyl (1,4-Dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate

Reaction Overview:

This step involves the reaction of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base.

- A solution of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (23.8 g, 0.1 mol) was dissolved in a mixture of dry acetone (50 mL) and DMF (10 mL).

- Ethyl chloroacetate (12.25 mL, 0.1 mol) and 1.2 equivalents of K₂CO₃ were added.

- The reaction mixture was refluxed overnight.

- After cooling, the mixture was poured over crushed ice, and the resulting solid was filtered.

- The product was washed with water and recrystallized from aqueous ethanol to yield ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-phthalazin-2(1H)-yl)acetate as off-white crystals.

Yield: 78%

Melting Point: 166–164 °C

Characterization:

The compound was characterized using ^1H NMR spectroscopy:

$$

\delta \text{(ppm)}: 8.38–8.41 (\text{Ar-H}), 7.98–7.96 (\text{Ar-H}), 7.71–7.77 (\text{Ar-H}), 7.61 (\text{d, J = 8 Hz}), 7.17–7.38 (\text{Ar-H}), 4.82 (\text{s, CH}2), 4.17 (\text{q, CH}2CH3), 1.16 (\text{t, CH}2CH_3)

$$

.

Hydrazinolysis to Form Hydrazide

Reaction Overview:

The ester obtained in Step 1 is converted into a hydrazide by refluxing with hydrazine hydrate.

- Ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-phthalazin-2(1H)-yl)acetate (3.24 g, 0.01 mol) was dissolved in ethanol (25 mL).

- Hydrazine hydrate (5 mL, 99%) was added.

- The mixture was refluxed for 8 hours.

- After cooling to room temperature, the precipitate was filtered and recrystallized from methanol to yield the hydrazide as a white powder.

Yield: 72%

Melting Point: 262–264 °C

Characterization:

^1H NMR analysis confirmed the structure:

$$

\delta \text{(ppm)}: \text{9.4 (s, NH)}, \text{8.21–8.34 (m, Ar-H)}, \text{7.95–8.10 (m, Ar-H)}, \text{7.70–7.73 (m, Ar-H)}, \text{7.48–7.52 (m, Ar-H)}, \text{7.35–7.39 (m, Ar-H)}, \text{4.81 (s)}

$$

.

Formation of Azide Intermediate

Reaction Overview:

The hydrazide is converted into an azide intermediate using sodium nitrite and hydrochloric acid.

- Hydrazide (8 mmol) was dissolved in acetic acid (60 mL) at -5 °C.

- A cold solution of sodium nitrite (0.7 g, 10 mmol in water) was added dropwise under stirring at -5 °C.

- The reaction mixture was stirred for an additional 30 minutes at this temperature.

- The azide intermediate was extracted with cold ethyl acetate and washed with cold water and sodium bicarbonate solution.

- The azide was dried over anhydrous sodium sulfate and used directly in subsequent reactions without further purification.

Notes: This intermediate is highly reactive and should be handled with care due to its potential explosiveness.

Final Step: Formation of (1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic Acid

Reaction Overview:

The azide intermediate undergoes hydrolysis or coupling reactions to yield the final product.

Procedure:

The azide intermediate can be hydrolyzed under acidic or basic conditions to produce the desired compound:

$$

\text{Azide} + \text{H}_2\text{O} \rightarrow \text{this compound}

$$

Alternatively:

The azide can be coupled with amino acid esters or other functional groups to synthesize derivatives before hydrolysis.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 1 | Ethyl chloroacetate + K₂CO₃ | 78 | 166–164 | Reflux in acetone/DMF |

| 2 | Hydrazine hydrate | 72 | 262–264 | Reflux in ethanol |

| 3 | NaNO₂ + HCl | - | - | In situ generation of azide |

| 4 | Hydrolysis or coupling reactions | - | - | Final step to obtain product |

Analyse Chemischer Reaktionen

Types of Reactions

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid

- Core Structure: Benzothiazin ring (sulfur-containing heterocycle) instead of phthalazinone.

2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid

- Core Structure : Pyrimidine ring with a fluorine substituent.

- Key Differences : Fluorine improves metabolic stability and bioavailability, making this compound a candidate for anticancer and antiviral applications .

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic Acid

- Core Structure : Pyrimidine-dione system.

- Key Differences: The absence of a fused aromatic ring (unlike phthalazinone) reduces planarity, affecting π-π stacking interactions in drug-receptor binding .

[3-(4-Bromo-2-fluorobenzyl)-7-chloro-2,4-dioxoquinazolin-1(2H)-yl]acetic Acid

- Core Structure : Quinazoline with halogen substituents.

- Key Differences : Bromine and fluorine substituents enhance electrophilic reactivity and bioactivity, particularly in enzyme inhibition .

Biologische Aktivität

(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid, commonly referred to as phthalazinone acetic acid, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO. Its structure features a phthalazinone core with an acetic acid side chain, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid |

| CAS Number | 2257-64-9 |

| Molecular Weight | 220.18 g/mol |

| Solubility | Soluble in organic solvents |

Target Interaction

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . The compound inhibits VEGFR2, which plays a crucial role in angiogenesis and tumor growth.

Biochemical Pathways

Inhibition of VEGFR2 leads to the disruption of downstream signaling pathways involved in cell proliferation and survival. This action has been linked to potential anti-cancer effects, particularly in colorectal cancer cell lines such as HCT-116.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after administration.

- Distribution : Exhibits good tissue distribution.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- HCT-116 Cells : IC50 values suggest potent cytotoxicity with values around 15 µM.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways:

- Aldose Reductase : Preliminary studies indicate potential inhibitory activity that could be beneficial in diabetic complications .

Case Studies

- Colorectal Cancer Research : A study evaluated the effects of this compound on HCT-116 cells. Results indicated a dose-dependent decrease in cell viability alongside increased apoptosis markers.

- Diabetes Research : In vivo studies demonstrated that derivatives of this compound could reduce sorbitol accumulation in diabetic rat models, suggesting a protective effect against diabetic neuropathy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.